7-Fluoro-4H-chromen-4-one
Overview
Description
7-Fluoro-4H-chromen-4-one is a fluorinated derivative of chromenone, a class of compounds known for their diverse biological activities. The presence of a fluorine atom at the 7th position enhances its chemical properties, making it a valuable compound in medicinal chemistry and other scientific research fields.
Mechanism of Action
Target of Action
brucei and L. infantum .
Mode of Action
It can be inferred from the related chroman-4-one analogs that the compound may interact with its targets, leading to inhibition of the target’s function .
Biochemical Pathways
Chroman-4-one analogs have been shown to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Chroman-4-one analogs have been reported to exhibit various biological activities, such as anticancer, antiviral, and antiparasitic activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Chroman-4-one compounds are known to interact with various enzymes, proteins, and other biomolecules . They exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects .
Cellular Effects
Chroman-4-one compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Chroman-4-one compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Chroman-4-one compounds are known to exhibit changes in their effects over time, including information on the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Chroman-4-one compounds are known to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Chroman-4-one compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Chroman-4-one compounds are known to interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Chroman-4-one compounds are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4H-chromen-4-one typically involves the introduction of a fluorine atom into the chromenone structure. One common method is the fluorination of 4H-chromen-4-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and minimal waste generation, is often emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
7-Fluoro-4H-chromen-4-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
4H-chromen-4-one: The parent compound without the fluorine atom.
7-Methoxy-4H-chromen-4-one: A methoxy derivative with different biological activities.
7-Chloro-4H-chromen-4-one: A chlorinated analogue with distinct chemical properties.
Uniqueness: 7-Fluoro-4H-chromen-4-one is unique due to the presence of the fluorine atom, which enhances its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for developing new drugs with improved pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
7-fluorochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJYBKLZZBMQFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629076 | |
Record name | 7-Fluoro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159979-17-5 | |
Record name | 7-Fluoro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-FLUOROCHROMONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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